Bromotrimethylsilane

Description

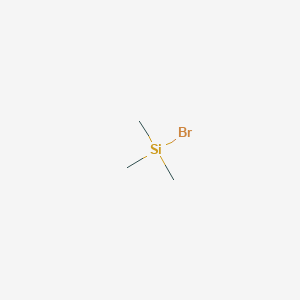

Structure

3D Structure

Propriétés

IUPAC Name |

bromo(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9BrSi/c1-5(2,3)4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYIVELXUANFED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BrSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062671 | |

| Record name | Silane, bromotrimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2857-97-8 | |

| Record name | Bromotrimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2857-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002857978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromotrimethylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, bromotrimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, bromotrimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromotrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLSILYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHH5G299BX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of Bromotrimethylsilane?

An In-depth Technical Guide to Bromotrimethylsilane: Physical and Chemical Properties for Researchers and Drug Development Professionals

Introduction

This compound ((CH₃)₃SiBr), also known as trimethylsilyl (B98337) bromide (TMSBr), is a versatile organosilicon compound widely utilized in organic synthesis.[1][2][3] Its utility stems from its role as a powerful silylating agent and its ability to selectively protect and deprotect functional groups, making it an invaluable reagent in the synthesis of pharmaceutical intermediates and other complex organic molecules.[4][5][6] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with experimental methodologies and key applications relevant to researchers, scientists, and professionals in drug development.

Physical Properties

This compound is a clear, colorless to yellow liquid with a characteristic mild odor.[1][2][4] It is a flammable and moisture-sensitive compound that requires careful handling and storage.[1][4][5][7][8] The key physical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₃H₉BrSi | [1][3][8] |

| Molecular Weight | 153.09 g/mol | [1][3][8] |

| Appearance | Clear colorless to yellow liquid | [1][4] |

| Boiling Point | 79 °C (at 760 mmHg) | [1][4][5][8] |

| Melting Point | -43 °C | [1][8] |

| Density | 1.160 g/mL at 25 °C | [1][5][8] |

| Refractive Index (n²⁰/D) | 1.424 | [1][4][5] |

| Flash Point | -1 °C to 32 °C | [4][8] |

| Vapor Density | 5.3 | [8] |

| Vapor Pressure | 100 mmHg at 25°C | [1] |

Chemical Properties and Reactivity

This compound is a highly reactive compound, primarily due to the polarized silicon-bromine bond.[9] This polarization makes the silicon atom susceptible to nucleophilic attack. It is a versatile reagent in organic synthesis, known for its mild and selective reactivity.[1][4][5]

Stability and Storage: this compound is stable under anhydrous conditions but reacts violently with water and is moisture sensitive.[1][4][5][8] It is incompatible with strong acids, strong oxidizing agents, and bases.[4][5][8] Proper storage involves keeping it in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible substances, often under an inert atmosphere.[7][8][10]

Key Chemical Reactions:

-

Silylation: It is a powerful silylating agent, used for the protection of functional groups like alcohols and amines.[2][4][5]

-

Cleavage Reactions: It is a mild and selective reagent for the cleavage of lactones, epoxides, acetals, phosphonate (B1237965) esters, and certain ethers.[4][5]

-

Formation of Silyl (B83357) Enol Ethers: It is an effective reagent for the formation of silyl enol ethers.[4][5]

-

Bromination: It can also function as a brominating agent.[2][4][5]

-

Reaction with Amines: Amines react with this compound to form isolable adducts, which can then react with ketones to form enamines under mild conditions.[4][5]

-

Catalysis: In conjunction with other compounds, it can catalyze reactions such as the direct allylation of alcohols.[4][5]

Experimental Protocols

Purification of this compound

Objective: To obtain high-purity this compound for use in sensitive chemical reactions.

Methodology: Fractional distillation is the recommended method for the purification of this compound.[4][5]

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

-

Inert gas source (e.g., nitrogen or argon)

-

Drying tube

Procedure:

-

Assemble the distillation apparatus in a fume hood. Ensure all glassware is dry.

-

Charge the round-bottom flask with the impure this compound.

-

Flush the system with an inert gas.

-

Begin heating the flask gently with the heating mantle.

-

Carefully monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of this compound (79 °C).

-

The purified product should be collected in a dry receiving flask, sealed under an inert atmosphere, and stored in the dark.[4][5]

Determination of Physical Properties

Standard laboratory techniques are employed to determine the physical properties of organosilicon compounds like this compound.

-

Boiling Point: Determined by distillation or using a micro-boiling point apparatus. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded.

-

Melting Point: For compounds that are solid at room temperature, a melting point apparatus is used. For low-melting compounds like this compound, a cryostat can be employed.

-

Density: Measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined.

-

Refractive Index: Measured using a refractometer, which determines the extent to which light is bent when it passes through the liquid.

Characterization Techniques

The structure and purity of this compound and its reaction products are typically confirmed using a variety of spectroscopic methods common in organosilicon chemistry.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): Provides detailed information about the molecular structure. ²⁹Si NMR is particularly useful for characterizing organosilicon compounds.[11]

-

Mass Spectrometry (MS): Determines the molecular weight and can provide information about the structure from fragmentation patterns.[11]

-

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups.

-

Gas Chromatography (GC): Used to determine the purity of the volatile compound.

Visualizations

References

- 1. Cas 2857-97-8,this compound | lookchem [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C3H9BrSi | CID 76113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 2857-97-8 [amp.chemicalbook.com]

- 5. This compound | 2857-97-8 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. Organosilicon chemistry - Wikipedia [en.wikipedia.org]

- 10. chemicalbook.com [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. arizona-ua.primo.exlibrisgroup.com [arizona-ua.primo.exlibrisgroup.com]

The Core Mechanism of Bromotrimethylsilane in Silylation Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromotrimethylsilane (TMSBr), a versatile organosilicon compound, is a powerful reagent in organic synthesis, primarily utilized for the introduction of the trimethylsilyl (B98337) (TMS) group to various functional moieties. This process, known as silylation, is a cornerstone of modern synthetic chemistry, enabling the protection of reactive functional groups, enhancing the volatility of compounds for analytical purposes, and activating substrates for subsequent transformations. This in-depth guide elucidates the core mechanism of action of TMSBr in silylation reactions, providing detailed experimental protocols, quantitative data, and mechanistic visualizations to aid researchers in its effective application.

Mechanism of Action in Silylation Reactions

The primary mechanism of silylation with this compound involves a nucleophilic substitution reaction at the silicon center. The silicon atom in TMSBr is electrophilic due to the electron-withdrawing nature of the bromine atom. A nucleophilic functional group, such as an alcohol, amine, or carboxylate, attacks the silicon atom, leading to the displacement of the bromide ion.

The general mechanism can be described as an SN2-like reaction. In the case of silylating an alcohol, the reaction is often facilitated by a non-nucleophilic base, such as triethylamine (B128534) or imidazole. The base deprotonates the alcohol to form a more nucleophilic alkoxide, which then attacks the silicon atom of TMSBr. The bromide ion is expelled as a leaving group, and the protonated base is formed as a byproduct.

Quantitative Data Presentation

The efficiency of this compound as a silylating agent is often compared with other common silylating reagents. The following tables summarize quantitative data for the silylation of various functional groups, providing a basis for reagent selection.

Table 1: Comparison of Silylating Agents for the Protection of Primary Alcohols

| Silylating Agent | Substrate | Base/Catalyst | Solvent | Time | Yield (%) |

| TMSBr | n-Butanol | Triethylamine | DCM | 1 h | >95 |

| TMSCl | n-Butanol | Triethylamine | DCM | 1 h | >95[1] |

| TBDMSCl | n-Butanol | Imidazole | DMF | 2 h | >95 |

| TIPSCl | Geraniol | Imidazole | DMF | 3 h | >90 |

Note: Reaction times and yields can vary depending on the specific substrate and reaction conditions.

Table 2: Silylation of Various Functional Groups with TMSBr

| Substrate Type | Example Substrate | Product | Conditions | Yield (%) |

| Primary Alcohol | Benzyl (B1604629) Alcohol | Benzyl trimethylsilyl ether | Et3N, DCM, rt, 1h | ~98 |

| Secondary Alcohol | Cyclohexanol | Cyclohexyl trimethylsilyl ether | Pyridine, DCM, rt, 4h | ~95 |

| Amine | Aniline | N-(trimethylsilyl)aniline | Et3N, THF, rt, 2h | ~90 |

| Carboxylic Acid | Acetic Acid | Trimethylsilyl acetate | Neat, reflux, 1h | ~95 |

Experimental Protocols

Detailed methodologies for key silylation reactions using this compound are provided below.

Protocol 1: Silylation of a Primary Alcohol (Benzyl Alcohol)

Materials:

-

Benzyl alcohol (1.0 equiv)

-

This compound (1.2 equiv)

-

Triethylamine (1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the benzyl alcohol and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine to the stirred solution.

-

Add this compound dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl trimethylsilyl ether.

-

Purify by distillation or column chromatography if necessary.

Protocol 2: Formation of a Silyl (B83357) Enol Ether from a Ketone (Cyclohexanone)

Materials:

-

Cyclohexanone (B45756) (1.0 equiv)

-

This compound (1.2 equiv)

-

Triethylamine (1.5 equiv)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve cyclohexanone in anhydrous diethyl ether or THF.

-

Add triethylamine to the solution.

-

Slowly add this compound to the stirred mixture at room temperature.

-

Stir the reaction for 2-4 hours. The formation of triethylammonium (B8662869) bromide precipitate is typically observed.

-

Monitor the reaction by GC-MS or NMR.

-

Upon completion, filter the reaction mixture to remove the salt.

-

Concentrate the filtrate under reduced pressure to obtain the crude silyl enol ether.

-

Purify by distillation under reduced pressure.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

This compound can act as a Lewis acid to catalyze various organic transformations. In the Mukaiyama aldol (B89426) reaction, TMSBr can activate a carbonyl compound, making it more susceptible to nucleophilic attack by a silyl enol ether.[2][3]

This compound is a potent reagent for the cleavage of ethers. The mechanism involves the initial formation of an oxonium ion by the coordination of the silicon atom to the ether oxygen. This is followed by a nucleophilic attack of the bromide ion on one of the adjacent carbon atoms, leading to the cleavage of the C-O bond. The reaction typically follows an SN2 pathway for less substituted ethers and an SN1 pathway for ethers that can form stable carbocation intermediates.

Conclusion

This compound is a highly effective and versatile reagent for silylation reactions in organic synthesis. Its reactivity can be modulated by the choice of reaction conditions and the nature of the substrate, allowing for a wide range of applications in the protection of functional groups and the activation of molecules for further transformations. A thorough understanding of its mechanism of action, as detailed in this guide, is crucial for its successful implementation in research and drug development. Proper handling and safety precautions are paramount when working with this reactive compound.

References

Fundamental reactivity of the silicon-bromine bond in TMSBr

An In-depth Technical Guide on the Fundamental Reactivity of Trimethylsilyl (B98337) Bromide (TMSBr) for Researchers, Scientists, and Drug Development Professionals.

Introduction: Trimethylsilyl bromide (TMSBr), a versatile organosilicon compound, has emerged as a powerful tool in the arsenal (B13267) of synthetic chemists. Its unique reactivity, centered around the polar silicon-bromine bond, enables a wide array of chemical transformations crucial for the synthesis of complex molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This technical guide delves into the core principles governing the reactivity of the Si-Br bond in TMSBr, providing a comprehensive overview of its applications, reaction mechanisms, and quantitative data to aid in the strategic design and execution of synthetic routes.

Physicochemical Properties and Spectroscopic Data of TMSBr

The reactivity of TMSBr is a direct consequence of its electronic and steric properties. The significant difference in electronegativity between silicon (1.90) and bromine (2.96) results in a highly polarized Si-Br bond, rendering the silicon atom electrophilic and susceptible to nucleophilic attack.

| Property | Value | Reference |

| Molecular Formula | C₃H₉BrSi | [1] |

| Molecular Weight | 153.09 g/mol | [1] |

| Boiling Point | 79 °C | [1] |

| Density | 1.188 g/cm³ | [1] |

| Refractive Index | 1.4240 | [1] |

| Si-Br Bond Dissociation Energy | 78.5 ± 2 kcal/mol | [2] |

| Enthalpy of Formation (gas) | -290.0 ± 2.0 kJ/mol | [3] |

Core Reactivity and Mechanistic Pathways

The fundamental reactivity of TMSBr stems from its dual nature as a potent Lewis acid and a source of bromide ions. The silicon center can activate a variety of functional groups, facilitating nucleophilic attack and subsequent bond cleavage or formation.

Lewis Acid Catalysis

The electron-deficient silicon atom in TMSBr allows it to act as a powerful Lewis acid, activating substrates and accelerating a range of important organic transformations. This catalytic activity is central to its utility in constructing complex molecular architectures.[4] By coordinating to Lewis basic sites, such as carbonyl oxygens, TMSBr lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby enhancing the electrophilicity of the substrate and facilitating reactions that would otherwise be sluggish.[4]

Logical Relationship of TMSBr Lewis Acidity:

Caption: Logical flow of TMSBr's role as a Lewis acid catalyst.

Cleavage of Ethers and Esters

One of the most well-established applications of TMSBr is the cleavage of ethers and esters. The reaction mechanism is dependent on the structure of the substrate and can proceed through either an SN1 or SN2 pathway.[5] For ethers with primary alkyl groups, the reaction typically follows an SN2 mechanism, while tertiary ethers react via a more stable carbocation intermediate in an SN1 fashion. The cleavage of aryl methyl ethers is a particularly valuable transformation in the synthesis of phenols.[6]

Ether Cleavage Mechanisms with TMSBr:

References

- 1. jelsciences.com [jelsciences.com]

- 2. Bond dissociation energies: electron impact studies on some trimethylsilyl compounds - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 5. Bromotrimethylsilane as a selective reagent for the synthesis of bromohydrins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bromotrimethylsilane: Safety Protocols and Laboratory Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromotrimethylsilane (TMSBr) is a versatile and powerful reagent in organic synthesis, widely utilized for the formation of silyl (B83357) enol ethers, cleavage of ethers and esters, and as a key component in reactions such as the McKenna phosphonate (B1237965) deprotection. Its high reactivity, however, necessitates stringent safety protocols and handling procedures to mitigate risks associated with its flammability, corrosivity, and moisture sensitivity. This guide provides a comprehensive overview of the essential safety measures, handling techniques, and emergency procedures for the safe and effective use of this compound in a laboratory setting. Detailed experimental protocols for common applications are also presented, alongside graphical representations of safety workflows and reaction pathways to ensure clarity and promote a culture of safety in research and development environments.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling. Key quantitative data are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₃H₉BrSi | |

| Molecular Weight | 153.09 g/mol | |

| Appearance | Clear, colorless to yellow liquid | [1] |

| Boiling Point | 79 °C (lit.) | [1] |

| Melting Point | -43 °C | [1] |

| Flash Point | -12 °C to 32 °C (10.4 °F to 89.6 °F) | |

| Density | 1.16 - 1.188 g/mL at 25 °C (lit.) | [1] |

| Vapor Pressure | 100 mmHg at 25 °C | [1] |

| Refractive Index | n20/D 1.424 (lit.) | [1] |

| Solubility | Decomposes in water. Miscible with carbon tetrachloride, chloroform, dichloroethane, acetonitrile (B52724), toluene, dichloromethane, and hexane. | [1] |

| Stability | Stable under anhydrous conditions. Flammable. Moisture sensitive. | [1] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling to prevent adverse health effects and property damage.

2.1. Health Hazards

-

Corrosive: Causes severe skin burns and eye damage.[2]

-

Inhalation: May cause respiratory irritation with a burning sensation in the throat and nose, coughing, and wheezing.[3]

-

Ingestion: Harmful if swallowed and can cause severe burns to the digestive tract.[2]

2.2. Physical Hazards

-

Flammable Liquid and Vapor: Vapors are heavier than air and may travel to a source of ignition and flash back.[2]

-

Reactivity: Reacts violently with water, releasing toxic and corrosive fumes (hydrogen bromide).[2] It is incompatible with strong oxidizing agents, strong acids, and bases.[2]

-

Moisture Sensitive: Readily hydrolyzes in the presence of moisture to form hydrogen bromide.[2]

2.3. Personal Protective Equipment (PPE)

A critical aspect of safely handling this compound is the consistent and correct use of appropriate personal protective equipment.

| PPE Category | Specification |

| Eye Protection | Chemical safety goggles and a face shield are mandatory. |

| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use. |

| Skin and Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn. |

| Respiratory Protection | All work with this compound must be conducted in a certified chemical fume hood. If there is a potential for exposure above the occupational exposure limit, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. |

Safe Handling and Storage

Adherence to strict handling and storage protocols is paramount to preventing accidents and ensuring the integrity of the reagent.

3.1. Handling Workflow

The following diagram outlines the essential steps for the safe handling of this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

3.2. Storage Requirements

-

Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2]

-

Keep containers tightly closed to prevent moisture ingress and leakage.[2]

-

Store under an inert atmosphere (e.g., nitrogen or argon).[2]

-

Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

-

The storage area should be equipped with a fire extinguisher suitable for flammable liquids (Class B).

Emergency Procedures

In the event of an emergency involving this compound, immediate and appropriate action is crucial.

4.1. Spill Response

Caption: Emergency spill response workflow for this compound.

4.2. First Aid Measures

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Experimental Protocols

The following are detailed methodologies for common laboratory applications of this compound.

5.1. Deprotection of a Phosphonate Diethyl Ester (McKenna Reaction)

This protocol describes the deprotection of a diethyl phosphonate to the corresponding phosphonic acid.[5]

Materials:

-

Diethyl phosphonate substrate

-

This compound (TMSBr)

-

Anhydrous acetonitrile (MeCN)

-

Methanol (B129727) (MeOH)

-

Round-bottom flask with a magnetic stir bar

-

Septum and needles

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas.

-

To a round-bottom flask, add the diethyl phosphonate substrate (1.0 eq).

-

Dissolve the substrate in anhydrous acetonitrile (approximately 0.1 M concentration).

-

Place the flask under an inert atmosphere.

-

Slowly add this compound (2.2 - 3.0 eq) to the stirred solution at room temperature via syringe.

-

Stir the reaction mixture at room temperature or gently heat to 35-40 °C. Monitor the reaction progress by ³¹P NMR spectroscopy until the disappearance of the starting material.

-

Once the reaction is complete, carefully add methanol to the reaction mixture to quench the excess TMSBr and hydrolyze the intermediate bis(trimethylsilyl) ester.

-

Remove the solvent under reduced pressure.

-

The resulting crude phosphonic acid can be purified by recrystallization or column chromatography, depending on its properties.

5.2. Synthesis of 1,3-Dibromohydrin from Glycerol (B35011)

This protocol details the conversion of glycerol to 1,3-dibromohydrin.[6]

Materials:

-

Glycerol

-

This compound (TMSBr)

-

Acetic acid (catalytic amount)

-

Screw-cap Pyrex® glass tube

-

Magnetic stir bar and hot plate

Procedure:

-

To a screw-cap Pyrex® glass tube, add glycerol (1.0 eq) and a catalytic amount of acetic acid (e.g., 0.03 eq).

-

Under a nitrogen atmosphere, add this compound (2.5 eq) to the mixture.

-

Seal the tube and heat the biphasic mixture to 60 °C with vigorous stirring.

-

Continue heating for approximately 9 hours. The reaction progress can be monitored by ¹H NMR.

-

After cooling to room temperature, two phases will form. The upper phase contains unreacted TMSBr and byproducts.

-

Carefully remove the upper phase using a Pasteur pipette.

-

The lower, pale yellow phase containing the product is then subjected to vacuum distillation to afford pure 1,3-dibromohydrin.[6]

5.3. Cleavage of a Silyl Ether

This protocol provides a general method for the deprotection of a silyl ether using a catalytic amount of this compound.[7]

Materials:

-

Silyl ether substrate

-

This compound (TMSBr)

-

Anhydrous methanol (MeOH)

-

Round-bottom flask with a magnetic stir bar

-

Septum and needles

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas.

-

To a round-bottom flask, add the silyl ether substrate (1.0 eq).

-

Dissolve the substrate in anhydrous methanol (approximately 0.1 M concentration).

-

Place the flask under an inert atmosphere.

-

Add a catalytic amount of this compound (e.g., 0.1 eq) to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude alcohol can be purified by flash column chromatography.

Waste Disposal

All waste containing this compound or its byproducts must be treated as hazardous waste.

-

Liquid Waste: Collect all liquid waste in a designated, labeled, and sealed container. The container should be stored in a well-ventilated area away from incompatible materials.

-

Solid Waste: Contaminated solid waste, such as absorbent materials from spills, used gloves, and paper towels, should be placed in a sealed and labeled hazardous waste bag or container.

-

Quenching: Small amounts of excess this compound can be carefully quenched by slowly adding it to a stirred, cooled solution of a weak base like sodium bicarbonate. This should be done in a fume hood with appropriate PPE.

-

Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.

Conclusion

This compound is an invaluable reagent in modern organic synthesis, enabling a wide range of chemical transformations. Its inherent reactivity and hazardous nature demand a high level of respect and adherence to rigorous safety protocols. By understanding its properties, utilizing appropriate personal protective equipment, following established handling and storage procedures, and being prepared for emergencies, researchers can safely harness the synthetic power of this versatile chemical. This guide serves as a foundational resource for the safe and effective utilization of this compound in the laboratory, contributing to a safer and more productive research environment.

References

- 1. Cas 2857-97-8,this compound | lookchem [lookchem.com]

- 2. This compound as a selective reagent for the synthesis of bromohydrins - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound as a selective reagent for the synthesis of bromohydrins [flore.unifi.it]

- 5. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound as a selective reagent for the synthesis of bromohydrins - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01980E [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

The Electrophilic Character of Bromotrimethylsilane: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, a comprehensive understanding of reagent reactivity is paramount for innovation and efficiency. This in-depth technical guide explores the electrophilic nature of bromotrimethylsilane (TMSBr), a versatile reagent in modern organic synthesis. By examining its reactivity through the lens of Lewis acidity, reaction kinetics, and computational analysis, this document provides a foundational resource for the strategic application of TMSBr in complex synthetic endeavors.

This compound, a colorless and volatile liquid, is widely recognized for its utility as a silylating agent, a protecting group for various functionalities, a dehydrating agent, and a mild Lewis acid catalyst.[1][2] Its reactivity stems from the polarized silicon-bromine bond, which renders the silicon atom susceptible to nucleophilic attack. This inherent electrophilicity is the cornerstone of its diverse applications, ranging from the cleavage of ethers and esters to the activation of carbonyl groups and the promotion of complex cascade reactions.

Understanding Electrophilicity through Lewis Acidity

A computational study on the interaction of this compound with hexamethylphosphoramide (B148902) (HMPA) revealed that the activation free energy required to displace the bromide ion is 14.5 kcal/mol.[2] This value, while specific to the HMPA reaction, provides a quantitative measure of the energy barrier for nucleophilic attack at the silicon center, directly reflecting its electrophilicity. The study also highlighted that the transition state is "early," with a long Si-O bond, indicating the intrinsic efficiency of bromide displacement.[2]

Comparative Reactivity: The Halogen's Role

The nature of the halogen atom significantly influences the electrophilicity of halotrimethylsilanes. The reactivity trend generally follows the order TMSI > TMSBr > TMSCl > TMSF, which correlates with the decreasing polarizability and increasing bond strength of the silicon-halogen bond. In many applications, this compound offers a balance of high reactivity and practical handling, making it a preferred reagent over the more reactive but less stable iodotrimethylsilane.

Quantitative Data Summary

The following table summarizes key quantitative data related to the properties and reactivity of this compound.

| Property | Value | Reference |

| Physical Properties | ||

| Molecular Formula | C₃H₉BrSi | [4] |

| Molecular Weight | 153.09 g/mol | [4] |

| Boiling Point | 79 °C | [5] |

| Density | 1.188 g/cm³ | [5] |

| Reactivity Data | ||

| Activation Free Energy (with HMPA) | 14.5 kcal/mol | [2] |

Key Applications and Reaction Mechanisms

The electrophilicity of this compound underpins its utility in a wide array of organic transformations.

Cleavage of Ethers and Esters

TMSBr is a highly effective reagent for the cleavage of ethers and esters under mild conditions.[6][7] The reaction proceeds via nucleophilic attack of the ether or ester oxygen on the electrophilic silicon atom, followed by the expulsion of a bromide ion. The resulting oxonium or acylium ion intermediate is then cleaved by the bromide ion.

Protection of Alcohols

The reaction of this compound with alcohols in the presence of a base, such as triethylamine, affords trimethylsilyl (B98337) (TMS) ethers. This transformation is a cornerstone of protecting group chemistry, as the resulting TMS ether is stable to a variety of reaction conditions but can be readily cleaved with fluoride (B91410) sources or acidic workup.

Lewis Acid Catalysis

The Lewis acidity of this compound enables it to catalyze a variety of reactions, including Diels-Alder reactions, Friedel-Crafts alkylations, and aldol (B89426) condensations.[2] In these transformations, TMSBr activates the electrophilic partner by coordinating to a heteroatom, thereby lowering the activation energy of the reaction.

Experimental Protocols

General Procedure for the Cleavage of Aryl Methyl Ethers

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Aryl methyl ether

-

This compound (TMSBr)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of the aryl methyl ether (1.0 equiv) in anhydrous DCM at 0 °C under an inert atmosphere, add TMSBr (1.2-1.5 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC or GC/MS analysis.

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired phenol.

Synthesis of 1,3-Dibromohydrin from Glycerol (B35011)

Materials:

-

Glycerol

-

This compound (TMSBr)

-

Acetic acid (catalytic amount)

Procedure:

-

In a screw-cap glass tube, add glycerol (1.0 equiv) and a catalytic amount of acetic acid under a nitrogen atmosphere.

-

Add TMSBr (2.5 equiv) to the mixture.

-

Heat the biphasic mixture at 60 °C for 9 hours with magnetic stirring.

-

After the reaction, two phases will form. Remove the upper phase containing unreacted TMSBr and hexamethyldisiloxane.

-

Subject the lower pale yellow phase to distillation under vacuum to yield 1,3-dibromohydrin.[6]

Advanced Applications: Multi-Step Synthesis and Cascade Reactions

The predictable reactivity of this compound makes it a valuable tool in complex multi-step syntheses and for initiating cascade reactions.

Experimental Workflow: Multi-Step Synthesis of a Protected Haloalcohol

The following diagram illustrates a typical workflow for a multi-step synthesis involving the protection of an alcohol, Grignard reagent formation, and subsequent deprotection.

Logical Relationship: Cascade Reaction Initiation

This compound can act as an initiator for cascade reactions by generating a reactive intermediate that undergoes a series of subsequent transformations. For example, the reaction of TMSBr with an epoxide can generate a bromohydrin silyl (B83357) ether, which can then participate in further intramolecular reactions.

Conclusion

This compound is a powerful and versatile reagent whose electrophilicity is central to its wide-ranging applications in organic synthesis. While a definitive quantitative electrophilicity parameter remains to be established, its reactivity can be effectively rationalized through the principles of Lewis acidity and supported by computational and comparative kinetic data. A thorough understanding of its properties, reaction mechanisms, and experimental protocols, as outlined in this guide, will empower researchers to harness the full potential of this compound in the design and execution of innovative and efficient synthetic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 4. magritek.com [magritek.com]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic studies and ab initio investigations of the reactions of atomic bromine with methylsilane and dimethylsilane - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of Bromotrimethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for bromotrimethylsilane (TMSBr), a versatile reagent in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format, accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~0.4 | Singlet | 9H | Si(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| ~1.5 | Si(CH₃)₃ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretch (methyl groups) |

| 1410 | Medium | CH₂ bend |

| 1250 | Strong | Si-CH₃ symmetric deformation (umbrella mode) |

| 840 | Strong | Si-C stretch and CH₃ rock |

| < 700 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Major Mass Fragments for this compound (Electron Ionization) [2]

| m/z | Relative Intensity | Assignment |

| 154/152 | High | [M]⁺ (Molecular ion with ⁸¹Br/⁷⁹Br isotopes) |

| 139/137 | High | [M-CH₃]⁺ |

| 95/93 | Medium | [Si(CH₃)₂Br]⁺ |

| 73 | High | [Si(CH₃)₃]⁺ (Base Peak) |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (reagent grade)

-

Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard

-

5 mm NMR tubes

-

Pipettes

Instrumentation:

-

A 400 MHz or 500 MHz NMR spectrometer, such as a Varian Mercury plus 400.[3]

Procedure:

-

Sample Preparation: In a clean, dry 5 mm NMR tube, dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃ containing 0.03% (v/v) TMS.

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Data Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16 to 32 scans.

-

-

¹³C NMR Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of neat this compound.

Materials:

-

This compound (reagent grade)

-

Potassium bromide (KBr) plates or a liquid cell with KBr windows

-

Pipette

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure:

-

Sample Preparation (Neat Liquid):

-

Ensure the KBr plates are clean and dry.

-

Place a single drop of this compound onto one KBr plate.

-

Carefully place the second KBr plate on top, gently pressing to form a thin liquid film between the plates.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr plate assembly into the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

-

This compound (reagent grade)

-

A suitable volatile solvent (e.g., dichloromethane (B109758) or diethyl ether)

-

Vials for sample dilution

Instrumentation:

-

A Gas Chromatograph-Mass Spectrometer (GC-MS) system with an EI source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent.

-

GC-MS System Setup:

-

Set the GC oven temperature program. A typical program might start at 50°C and ramp up to 250°C at 10°C/min.

-

Set the injector temperature to 250°C.

-

Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Set the MS ion source temperature to ~230°C and the quadrupole temperature to ~150°C.

-

The electron energy should be set to 70 eV for EI.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

-

The MS will acquire spectra continuously as compounds elute from the GC column.

-

-

Data Processing:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion and major fragment ions. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be visible for bromine-containing fragments.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Solubility of Bromotrimethylsilane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromotrimethylsilane ((CH₃)₃SiBr or TMSBr) is a versatile and powerful reagent in organic synthesis, widely employed for the cleavage of ethers, esters, and lactones, as well as for the formation of silyl (B83357) enol ethers and as a brominating agent.[1] Its efficacy in these applications is intrinsically linked to its solubility and stability in the reaction medium. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, its reactivity profile, and standardized protocols for its handling and use in a laboratory setting.

Core Concepts: Solubility and Reactivity

The solubility of a reagent is a critical parameter in designing synthetic routes, ensuring homogenous reaction conditions, and optimizing reaction kinetics. For this compound, its solubility is largely dictated by its nonpolar trimethylsilyl (B98337) group, which confers good solubility in a wide range of organic solvents. However, the highly reactive silicon-bromine bond dominates its chemical behavior, particularly in the presence of protic solvents.

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively reported in the literature. This is likely due to its high miscibility with many common aprotic organic solvents and its rapid decomposition in protic solvents, which complicates traditional solubility measurements. The available information is summarized in the table below.

| Solvent Class | Solvent Name | Reported Solubility | Citations |

| Hydrocarbons | Hexane | Miscible | |

| Toluene | Miscible | ||

| Benzene | Soluble | [2] | |

| Chlorinated Solvents | Dichloromethane (DCM) | Miscible | |

| Chloroform | Miscible | ||

| Carbon Tetrachloride | Miscible | ||

| Dichloroethane | Miscible | ||

| Ethers | Diethyl Ether | Soluble | [2] |

| Tetrahydrofuran (THF) | Soluble | ||

| Polar Aprotic Solvents | Acetonitrile (MeCN) | Miscible | |

| Protic Solvents | Water | Decomposes | [1][3][4][5][6][7] |

| Alcohols (e.g., Methanol) | Reacts Rapidly | [1][5] |

Reactivity with Solvents and Implications for Solubility

The practical "solubility" of this compound is often limited by its reactivity. It is highly sensitive to moisture and reacts violently with water.[4][6] This hydrolysis reaction produces hexamethyldisiloxane (B120664) and hydrogen bromide.

Similarly, this compound reacts rapidly with protic solvents such as alcohols.[1][5] This reaction, known as alcoholysis, results in the formation of an alkoxytrimethylsilane and hydrogen bromide. Due to this high reactivity, this compound is considered incompatible with protic solvents for most applications, and its use necessitates anhydrous conditions.

The following diagram illustrates the decomposition pathway of this compound in the presence of protic solvents.

Caption: Decomposition of this compound with Protic Solvents.

Experimental Protocol for Solubility Determination

Given the reactive nature of this compound, a carefully designed experimental protocol is required to determine its solubility in a given aprotic solvent. The following is a generalized method for such a determination.

Objective: To determine the solubility of this compound in an anhydrous aprotic solvent at a specific temperature.

Materials:

-

This compound (freshly distilled or from a sealed bottle)

-

Anhydrous aprotic solvent (e.g., hexane, dichloromethane)

-

Inert gas (e.g., argon or nitrogen)

-

Glassware (dried in an oven and cooled under an inert atmosphere)

-

Gas-tight syringes

-

Stir plate and magnetic stir bar

-

Constant temperature bath

-

Analytical balance

Methodology:

-

Preparation of Saturated Solution:

-

Under a positive pressure of an inert gas, add a known volume of the anhydrous solvent to a dried, tared flask equipped with a magnetic stir bar.

-

Place the flask in a constant temperature bath and allow it to equilibrate to the desired temperature.

-

Slowly add this compound to the stirred solvent in small increments using a gas-tight syringe until a slight excess of an insoluble phase is observed.

-

Seal the flask and allow the mixture to stir at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

-

Sampling and Analysis:

-

After equilibration, stop stirring and allow the excess solute to settle.

-

Carefully withdraw a known volume of the clear supernatant liquid using a pre-weighed, gas-tight syringe.

-

Determine the weight of the withdrawn sample.

-

Quench the sample by adding it to a flask containing a known amount of a reactive quenching agent (e.g., a standard solution of an alcohol in an inert solvent). The reaction will consume the this compound.

-

Analyze the quenched sample using a suitable analytical technique (e.g., gas chromatography, titration of the generated HBr) to determine the concentration of the silylated product, which corresponds to the amount of this compound in the original sample.

-

-

Calculation of Solubility:

-

From the concentration determined in the analysis and the volume of the supernatant sampled, calculate the mass of this compound per unit volume of the solvent.

-

Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

-

The following diagram outlines the experimental workflow for determining the solubility of this compound.

Caption: Experimental Workflow for Solubility Determination.

Conclusion

This compound is a highly valuable reagent that is miscible with a variety of common aprotic organic solvents, including hydrocarbons and chlorinated solvents. Its utility is, however, constrained by its high reactivity towards protic solvents, with which it readily decomposes. Therefore, the successful application of this compound in organic synthesis is critically dependent on the use of anhydrous conditions. While quantitative solubility data is scarce, the provided qualitative information and the detailed experimental protocol for its determination will aid researchers in the effective and safe handling of this important chemical.

References

- 1. This compound | 2857-97-8 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Cas 2857-97-8,this compound | lookchem [lookchem.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound | 2857-97-8 [amp.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

The Thermal Stability and Decomposition of Bromotrimethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromotrimethylsilane ((CH₃)₃SiBr or TMSBr) is a versatile reagent in organic synthesis, valued for its role in the formation and cleavage of silyl (B83357) ethers, as a Lewis acid catalyst, and in various functional group transformations.[1] Despite its widespread use, a comprehensive understanding of its thermal stability and decomposition pathways is crucial for safe handling, process optimization, and ensuring the integrity of chemical reactions, particularly in the context of drug development where purity and stability are paramount. This technical guide provides an in-depth overview of the thermal properties of this compound, including its decomposition products and postulated decomposition mechanisms. Due to the limited availability of direct experimental data on the thermal analysis of this compound, this guide also draws upon data from analogous compounds and general principles of thermal analysis to provide a comprehensive understanding.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior under various experimental conditions.

| Property | Value |

| Chemical Formula | C₃H₉BrSi |

| Molecular Weight | 153.09 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 79 °C |

| Melting Point | -43 °C |

| Density | 1.16 g/mL at 25 °C |

| Flash Point | -12 °C to 32 °C |

| Vapor Pressure | 100 mmHg at 25 °C |

| Solubility | Decomposes in water. Miscible with many organic solvents. |

| Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere). Moisture sensitive. Reacts violently with water. |

Thermal Stability and Decomposition Products

The primary thermal decomposition products of this compound are listed in Table 2. The formation of these products is consistent with the elemental composition of the parent molecule and the typical behavior of organosilicon compounds at elevated temperatures.

| Decomposition Product | Chemical Formula | Physical State (at STP) |

| Hydrogen Bromide | HBr | Gas |

| Carbon Monoxide | CO | Gas |

| Carbon Dioxide | CO₂ | Gas |

| Silicon Dioxide | SiO₂ | Solid |

Postulated Thermal Decomposition Pathway

In the absence of direct experimental studies on the thermal decomposition mechanism of this compound, a plausible pathway can be postulated based on the well-studied pyrolysis of analogous organosilicon compounds, such as tetramethylsilane (B1202638) (TMS). The decomposition is likely to proceed through a radical chain mechanism, initiated by the homolytic cleavage of the weakest bond in the molecule.

The Si-C bond is generally weaker than the C-H bond in organosilanes. However, the Si-Br bond is also susceptible to cleavage. The initiation step is likely the homolytic cleavage of either the Si-C or Si-Br bond to generate radical intermediates. The subsequent propagation steps would involve a series of radical reactions, including hydrogen abstraction and elimination, ultimately leading to the observed stable decomposition products.

A simplified, logical representation of the postulated decomposition process is shown below.

Caption: Postulated decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To obtain precise data on the thermal stability and decomposition of this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be the methods of choice. The following are detailed, hypothetical protocols for conducting these experiments, taking into account the volatile and reactive nature of the compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.

Methodology:

-

Instrument: A high-resolution thermogravimetric analyzer coupled with a mass spectrometer (TGA-MS) is recommended to identify the evolved gases during decomposition.

-

Sample Preparation: Due to its volatility and moisture sensitivity, the sample must be handled in an inert atmosphere (e.g., a glovebox). A small sample size (typically 5-10 mg) should be loaded into a hermetically sealed aluminum or ceramic pan. A small pinhole may be made in the lid to allow for the controlled release of decomposition products.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Heating Rate: A linear heating rate of 10 °C/min is a standard starting point. Slower heating rates (e.g., 2-5 °C/min) can provide better resolution of thermal events.

-

Temperature Range: The experiment should be run from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 600 °C).

-

-

Data Analysis: The TGA curve (mass vs. temperature) will show the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the residual mass at the end of the experiment. The coupled mass spectrometer will provide real-time analysis of the evolved gases, allowing for the identification of the decomposition products at each stage of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To determine the enthalpy changes associated with thermal events such as boiling and decomposition.

Methodology:

-

Instrument: A differential scanning calorimeter capable of sub-ambient temperature control.

-

Sample Preparation: Similar to TGA, sample preparation must be conducted in an inert atmosphere. A small, accurately weighed sample (2-5 mg) should be hermetically sealed in a high-pressure stainless steel or gold-plated pan to contain the volatile sample and any gaseous decomposition products. An empty, hermetically sealed pan should be used as a reference.

-

Experimental Conditions:

-

Purge Gas: Nitrogen or argon at a flow rate of 20-50 mL/min.

-

Heating Rate: A heating rate of 10 °C/min is typically used.

-

Temperature Program: The sample should be cooled to a low temperature (e.g., -100 °C) and then heated at a controlled rate to a temperature beyond its expected decomposition point.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) will show endothermic peaks corresponding to melting and boiling, and exothermic peaks corresponding to decomposition. The area under the decomposition peak can be used to quantify the enthalpy of decomposition.

The logical workflow for the thermal analysis of this compound is depicted in the following diagram.

Caption: Experimental workflow for thermal analysis of this compound.

Conclusion

This compound is a reactive and thermally sensitive compound. While direct quantitative data on its thermal decomposition is scarce, a comprehensive understanding of its potential hazards and decomposition pathways can be inferred from safety data and the study of analogous compounds. The primary decomposition products are hydrogen bromide, carbon monoxide, carbon dioxide, and silicon dioxide. The decomposition mechanism is likely to be a radical chain process. For researchers and professionals in drug development, it is imperative to handle this compound with appropriate precautions, under inert and anhydrous conditions, and to be aware of its thermal instability. Further experimental studies using techniques such as TGA-MS and DSC are warranted to precisely quantify its thermal stability and elucidate the exact decomposition mechanism.

References

An In-depth Technical Guide to the Potential Hazards and Toxicity of Bromotrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards and toxicological profile of Bromotrimethylsilane (BTMS). It is intended to serve as a technical resource for professionals in research, scientific, and drug development fields, offering detailed information on its physicochemical properties, reactivity, and potential health effects. The information herein is compiled from safety data sheets, and available toxicological data on its hydrolysis products. It should be noted that for many toxicological endpoints, specific experimental data for this compound is not available.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior and potential for exposure.

| Property | Value | References |

| CAS Number | 2857-97-8 | [1][2] |

| Molecular Formula | C₃H₉BrSi | [2][3] |

| Molecular Weight | 153.09 g/mol | [3][4] |

| Appearance | Clear, colorless to yellow liquid | [1][2][3] |

| Boiling Point | 79 °C | [2][3] |

| Melting Point | -43 °C | [2][3] |

| Flash Point | 32 °C (89.6 °F) | [1] |

| Density | 1.16 g/mL at 25 °C | [2][3] |

| Vapor Pressure | 100 mmHg at 25°C | [3][5] |

| Water Solubility | Decomposes | [3][5] |

| Stability | Stable under normal temperatures and pressures. Moisture sensitive. | [1][3] |

Reactivity and Hazards

This compound is a reactive compound with several key hazards that must be carefully managed in a laboratory setting.

-

Flammability : It is a flammable liquid and vapor.[1] Vapors can form explosive mixtures with air, especially at elevated temperatures, and can travel to a source of ignition and flash back.[1][6]

-

Reactivity with Water : It reacts violently with water, producing hydrogen bromide and trimethylsilanol (B90980).[6][7] This reaction is exothermic. Contact with moisture should be strictly avoided.

-

Incompatible Materials : Incompatible with strong oxidizing agents, strong acids, and bases.[1][6]

-

Hazardous Decomposition Products : Hazardous decomposition products include carbon monoxide, carbon dioxide, hydrogen bromide, and silicon dioxide.[1][6]

The hydrolysis of this compound is a critical reaction to consider when evaluating its toxicity, as the hydrolysis products have their own toxicological profiles.

Toxicological Profile

The toxicological data for this compound is limited, with much of the acute toxicity information being estimated based on calculations or analogy to similar compounds. Data on chronic effects are largely unavailable.

Acute toxicity data for this compound is summarized in Table 2. It is important to note that these are often estimated values.

| Route | Species | Value | Remarks | References |

| Oral | Rat | LD50: 5.37 mg/kg | Acute toxicity estimate (Calculation method) | [7][8] |

| Rat | LD50: 5.1 mg/kg | Acute toxicity estimate (Expert judgment, analogy to chlorotrimethylsilane) | [7][8] | |

| Dermal | Rabbit | LD50: 5.37 mg/kg | Acute toxicity estimate (Calculation method) | [7] |

| Rabbit | LD50: 5.1 mg/kg | Acute toxicity estimate (Expert judgment, analogy to chlorotrimethylsilane) | [7] | |

| Inhalation | Rat | LC50 (4h): 3.1 mg/L | Acute toxicity estimate (Expert judgment, analogy to chlorotrimethylsilane) | [7] |

| Rat | LC50 (4h): 3.26 mg/L | Acute toxicity estimate (Calculation method) | [7] |

Symptoms of Acute Exposure:

-

Inhalation : May cause irritation of the respiratory tract with a burning pain in the nose and throat, coughing, wheezing, shortness of breath, and pulmonary edema.[1] Vapors may also cause dizziness or suffocation.[1]

-

Ingestion : Causes digestive tract irritation with possible burns.[1] If ingested, it can cause severe burns of the mouth and throat, with a danger of perforation of the esophagus and stomach.[7]

Given the rapid hydrolysis of this compound in the presence of moisture, the toxicity of its hydrolysis products, trimethylsilanol and hydrogen bromide, is of high relevance.

Trimethylsilanol:

-

Acute Oral Toxicity (Rat) : LD50 >2000 mg/kg body weight, indicating low potential for acute oral toxicity.[9]

-

Acute Inhalation Toxicity (Rat) : LC50 between 10-20 mg/L, indicating a moderate potential for acute inhalation toxicity.[9]

-

Subchronic Oral Toxicity (Rat) : A 28-day repeat dose study showed a No-Observed-Adverse-Effect Level (NOEL) of 160 mg/kg/day for both sexes.[2][10] At higher doses (640 mg/kg), effects included decreased motor activity, staggering gait, and changes in body and organ weights.[2][10]

-

Mutagenicity : Not found to be mutagenic in bacterial reverse mutation assays (Ames test) and did not induce chromosomal aberrations in cultured mammalian cells.[10]

Hydrogen Bromide:

-

Acute Inhalation Toxicity (Rat) : The 1-hour LC50 is reported as 2,858 ppm.[3]

-

Human Exposure : Nose and throat irritation have been noted at 2 to 6 ppm after several minutes.[3] Concentrations of 1,300 to 2,000 ppm are reported to be lethal within minutes.[3]

-

Corrosivity : Hydrogen bromide is a highly corrosive gas that can cause severe burns to the skin, eyes, and respiratory tract upon contact.[7][8] Ingestion can cause severe burns to the mouth, throat, and stomach.[4][8]

There is no data available on the chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity of this compound.[7][11]

Experimental Protocols for Toxicity Assessment

While specific experimental reports on the toxicity of this compound are scarce, standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are widely used for assessing the toxicity of chemical substances. The following sections detail the methodologies for key acute toxicity studies.

The process of assessing acute toxicity typically follows a structured workflow, from initial characterization to the final report.

-

Principle : The test substance is administered orally by gavage in graduated doses to several groups of experimental animals (typically rats), with one dose per group. Observations of effects and mortality are made.[6]

-

Methodology :

-

Animals : Healthy, young adult rodents (rats preferred) are used. They are acclimatized to laboratory conditions for at least 5 days.[6]

-

Fasting : Animals are fasted before dosing (e.g., overnight for rats).[6]

-

Dose Administration : The substance is administered in a single dose via gavage. The volume should not exceed 1 mL/100g body weight for non-aqueous solutions or 2 mL/100g for aqueous solutions.[6]

-

Observation Period : Animals are observed for at least 14 days.[12] Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as behavior.[5]

-

Data Collection : The time of death is recorded. Body weights are measured before administration, weekly, and at death.[6]

-

Necropsy : All animals (those that die during the test and survivors at the end) undergo a gross necropsy.[6]

-

Endpoint : The LD50 (median lethal dose) is calculated.[6]

-

-

Principle : The test substance is applied to the skin in a single dose to groups of animals (typically rats or rabbits).[13]

-

Methodology :

-

Animals : Young adult animals with healthy, intact skin are used.[14]

-

Preparation : Fur is removed from the dorsal area of the trunk approximately 24 hours before the test.[15]

-

Dose Application : The test substance is applied to an area of approximately 10% of the body surface. The site is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[15]

-

Observation Period : Animals are observed for at least 14 days for signs of toxicity and mortality.[16]

-

Endpoint : The LD50 is determined, and the substance is classified for acute dermal toxicity.[13]

-

-

Principle : A single dose of the test substance is applied to a small area of the skin of an animal (albino rabbit is preferred).[17][18]

-

Methodology :

-

Application : 0.5 mL (liquid) or 0.5 g (solid) of the substance is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch.[17]

-

Exposure : The exposure period is typically 4 hours.[17]

-

Observation : The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of effects.[17]

-

Scoring : Dermal reactions are scored and evaluated to determine the irritation or corrosive potential.[17]

-

-

Principle : The test substance is applied in a single dose to one eye of an experimental animal (albino rabbit is preferred), with the other eye serving as a control.[19]

-

Methodology :

-

Application : A specified amount of the test substance (e.g., 0.1 mL for liquids) is placed in the conjunctival sac of one eye.[20]

-

Observation : The eyes are examined at 1, 24, 48, and 72 hours after application.[19] The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[21]

-

Duration : The observation period should be sufficient to evaluate the reversibility of the effects, typically up to 21 days.[22]

-

Handling and Safety Precautions

Given the hazardous nature of this compound, strict safety protocols must be followed.

-

Engineering Controls : Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1] Eyewash stations and safety showers should be readily available.[1]

-

Personal Protective Equipment (PPE) :

-

Handling : Avoid contact with eyes, skin, and clothing.[1] Ground and bond containers when transferring material.[1] Use spark-proof tools and explosion-proof equipment.[1]

-

Storage : Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[1] It is moisture-sensitive and should be stored under an inert gas.[7][8]

Conclusion

This compound is a flammable, corrosive, and highly reactive chemical that poses significant acute health hazards. It causes severe burns to the skin and eyes and is harmful if inhaled or ingested. Its rapid and violent reaction with water to produce corrosive hydrogen bromide and moderately toxic trimethylsilanol is a critical consideration for both safety and toxicological assessment. While quantitative data for acute toxicity are available as estimates, there is a notable lack of experimental data for chronic effects, including carcinogenicity, mutagenicity, and reproductive toxicity. Therefore, extreme caution should be exercised when handling this compound, with strict adherence to safety protocols. Further toxicological studies are warranted to fully characterize its potential long-term health effects.

References

- 1. gas-sensing.com [gas-sensing.com]

- 2. dra4.nihs.go.jp [dra4.nihs.go.jp]

- 3. Hydrogen bromide - IDLH | NIOSH | CDC [cdc.gov]

- 4. Hydrobromic Acid-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas [gasdetection.com]

- 8. HYDROGEN BROMIDE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. New substances: risk assessment summary, new substances notification 19536 - Canada.ca [canada.ca]

- 10. Toxicity of Trimethylsilanol | EVISA's Links Database [speciation.net]

- 11. fishersci.com [fishersci.com]

- 12. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 13. oecd.org [oecd.org]

- 14. umwelt-online.de [umwelt-online.de]

- 15. Acute dermal toxicity studies | PPTX [slideshare.net]

- 16. Acute Dermal Toxicity | Bienta [bienta.net]

- 17. oecd.org [oecd.org]